molecular formula C12H17ClN2O2 B2519321 8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 2411260-78-9

8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Cat. No.: B2519321
CAS No.: 2411260-78-9
M. Wt: 256.73
InChI Key: WWYUJFPCHQWCAQ-UHFFFAOYSA-N
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Description

8-(2-Chloroacetyl)-1-oxa-8-azaspiro[55]undecane-7-carbonitrile is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chloroacetyl)-1-oxa-8-azaspiro[55]undecane-7-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material .

Chemical Reactions Analysis

Types of Reactions

8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

8-(2-chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c13-8-11(16)15-6-3-5-12(10(15)9-14)4-1-2-7-17-12/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYUJFPCHQWCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCN(C2C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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